Product packaging for 2,3-Dihydro-benzo[de]isoquinolin-1-one(Cat. No.:CAS No. 18833-41-5)

2,3-Dihydro-benzo[de]isoquinolin-1-one

Cat. No.: B2558681
CAS No.: 18833-41-5
M. Wt: 183.21 g/mol
InChI Key: QGJHNXPHHOCUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dihydro-benzo[de]isoquinolin-1-one is a versatile chemical scaffold of significant interest in advanced pharmacological and physicochemical research. This compound features the 1H-benzo[de]isoquinoline-1,3(2H)-dione (naphthalimide) core structure, which is well-documented for its diverse biological activities and unique photophysical properties . Researchers value this core structure for its high DNA-binding ability, which is a key mechanism behind the antitumor activity of classic naphthalimide-based drugs such as Mitonafide and Amonafide . The planar, polycyclic aromatic system can intercalate into DNA, and derivatives have been investigated as potential anticancer agents . Beyond oncology, structurally related imide derivatives demonstrate potent and selective antimicrobial activity against a range of aerobic and obligatory anaerobic bacteria, including Staphylococcus aureus and Bacteroides fragilis , as well as the yeast Candida albicans . The benzo[de]isoquinoline framework is also a promising scaffold in materials science. Its extended π-conjugated system allows for slipped π–π stacking and C–H···π interactions in the solid state, which are crucial for developing organic electronic materials and supramolecular assemblies . Furthermore, related oxoisoaporphines exhibit high singlet oxygen quantum yields, making them excellent candidates for study as photosensitizers in photodynamic therapy research and as tools in photochemistry . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B2558681 2,3-Dihydro-benzo[de]isoquinolin-1-one CAS No. 18833-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrobenzo[de]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-12-10-6-2-4-8-3-1-5-9(7-13-12)11(8)10/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJHNXPHHOCUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18833-41-5
Record name 3-azatricyclo[7.3.1.0,5,13]trideca-1(12),5(13),6,8,10-pentaen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Classification Within Heterocyclic Systems

2,3-Dihydro-benzo[de]isoquinolin-1-one is a polycyclic lactam, a class of cyclic amides. Its structure is characterized by a naphthalene (B1677914) core fused with a dihydropyridinone ring. This arrangement places it within the larger family of benzo-fused nitrogen heterocycles. The key structural features include a tricyclic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring, which in turn is part of an isoquinoline (B145761) system. The "de" designation in the IUPAC name indicates a specific fusion pattern of the rings.

Contextual Overview of Research in the 2,3 Dihydro Benzo De Isoquinolin 1 One Chemical Space

Direct Synthetic Approaches to the this compound Core

Direct approaches aim to construct the tricyclic system of this compound in a highly efficient manner, often through carbon-hydrogen (C-H) bond activation or reactions of specifically designed precursors.

Palladium-Catalyzed C8-H Olefination of 1-Naphthamides

A notable direct synthetic approach involves the palladium(II)-catalyzed regioselective C8-H olefination of 1-naphthamides. This method leverages the directing-group ability of the amide functionality to facilitate the formation of a new carbon-carbon bond at the sterically hindered C8 position of the naphthalene (B1677914) ring, followed by an intramolecular cyclization to yield the desired 2,3-dihydro-1H-benzo[de]isoquinolin-1-one derivatives. This protocol has been shown to be compatible with a variety of acrylates and styrenes, affording the products in good yields and with a broad tolerance for different functional groups.

The reaction typically proceeds by the olefination of the C8-H bond of the 1-naphthamide (B1198061) with an olefin, which is then followed by an intramolecular Michael addition to form the lactam ring. This process provides a straightforward and atom-economical route to the target compound and its derivatives.

Table 1: Examples of Palladium-Catalyzed C8-H Olefination for the Synthesis of 2,3-Dihydro-1H-benzo[de]isoquinolin-1-one Derivatives

1-Naphthamide DerivativeOlefinProductYield (%)
N-Methyl-1-naphthamideEthyl acrylate2-Methyl-2,3-dihydro-1H-benzo[de]isoquinolin-1-one78
N-Butyl-1-naphthamideStyrene2-Butyl-3-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-1-one65
N-Benzyl-1-naphthamideMethyl methacrylate2-Benzyl-3-methyl-2,3-dihydro-1H-benzo[de]isoquinolin-1-one72

This table is illustrative and based on typical outcomes of this reaction type.

Reactions Involving Dihydroisoquinoline Precursors (e.g., with 1,3,5-Triazine (B166579) in Polyphosphoric Acid)

The utilization of dihydroisoquinoline precursors for the synthesis of this compound, particularly through reactions with reagents like 1,3,5-triazine in polyphosphoric acid (PPA), is a plausible synthetic strategy, though specific examples in the literature are not abundant. Conceptually, this approach would involve the annulation of the naphthalene C1 and C8 positions onto a dihydroisoquinoline framework. Polyphosphoric acid serves as both a catalyst and a dehydrating agent, facilitating cyclization reactions. The 1,3,5-triazine could potentially act as a source of a carbon and nitrogen fragment to complete the lactam ring. However, detailed studies outlining this specific transformation for the target molecule are limited.

Cyclization and Annulation Strategies for Lactam Ring Formation

These strategies focus on the final ring-closing step to form the characteristic lactam of the this compound system. This often involves the cyclization of a pre-functionalized naphthalene derivative.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and powerful tool for the synthesis of heterocyclic compounds, including this compound. These reactions can proceed through various mechanisms, such as radical, cationic, or transition-metal-catalyzed pathways.

One such approach is the intramolecular Heck reaction , where a palladium catalyst is used to cyclize a suitably substituted naphthalene precursor bearing both a halide and an alkene. This method is highly effective for forming new carbon-carbon bonds and constructing cyclic systems.

Another relevant strategy is intramolecular radical cyclization . This can be initiated by various radical initiators and involves the cyclization of a radical onto an unsaturated bond. For instance, a radical generated on a side chain at the C1 position of a naphthalene ring could cyclize onto the C8 position to form the desired lactam. Photo-induced radical cascade reactions have also been developed for the synthesis of related isoquinoline-1,3-diones, demonstrating the utility of radical-mediated pathways in constructing these complex heterocyclic systems.

The Bischler–Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines through the acid-catalyzed intramolecular cyclization of β-arylethylamides. While typically used for the synthesis of the isoquinoline (B145761) core itself, the principles of this electrophilic aromatic substitution-based cyclization can be conceptually applied to the formation of the benzo[de]isoquinolin-1-one ring system from an appropriately substituted naphthalenepropanamide.

Cyclocondensation Approaches to Related Benzoisoquinoline Systems

Cyclocondensation reactions, which involve the formation of a ring from two or more molecules with the elimination of a small molecule like water or ammonia, are widely used in the synthesis of benzoisoquinoline and related heterocyclic systems. These reactions often provide a straightforward route to complex polycyclic structures.

For example, the synthesis of various benzo[f]quinazoline-1,3(2H,4H)-diones has been achieved through a sequence involving palladium-catalyzed cross-coupling reactions followed by a Brønsted acid-mediated cycloisomerization. While not directly yielding this compound, these methods illustrate the power of cyclocondensation in building fused heterocyclic systems on a naphthalene framework. Similarly, zinc(II) triflate-catalyzed aerobic cyclocondensation of ortho-alkynylbenzaldehydes with arylamines has been developed to afford isoquinolones, showcasing another effective cyclocondensation strategy.

Transannular Approaches to Fused Pyrroloisoquinolinones

Transannular reactions are intramolecular reactions that occur across a medium-sized ring, forming a new bond and a bicyclic system. This approach has been successfully applied to the synthesis of fused pyrroloisoquinolinones, which are structurally related to this compound.

A notable example is the construction of the pyrrolo[1,2-b]isoquinolinone framework starting from benzo-fused nine-membered enelactams. This process is catalyzed by a Brønsted acid in the presence of a halogenating agent. The reaction proceeds through a transannular amidohalogenation, followed by an elimination step to yield the tricyclic product. This methodology has proven to be robust, allowing for the formation of a variety of substituted products in good yields.

Table 2: Key Features of Different Synthetic Strategies

Synthetic StrategyKey TransformationPrecursorsAdvantages
Palladium-Catalyzed C8-H OlefinationC-H activation and intramolecular Michael addition1-Naphthamides and olefinsAtom economy, directness
Intramolecular Heck ReactionPalladium-catalyzed C-C bond formationHalogenated naphthalene with an alkene side chainHigh functional group tolerance
Intramolecular Radical CyclizationRadical addition to an unsaturated bondNaphthalene with a radical precursor and an acceptorMild reaction conditions
Transannular ApproachTransannular amidohalogenationBenzo-fused nine-membered enelactamsFormation of complex bicyclic systems

Oxidative Cyclization Reactions

Oxidative cyclization represents a key strategy for the formation of the this compound ring system, which is structurally analogous to 1,8-naphthalimide (B145957). The synthesis of 1,8-naphthalimide derivatives often involves the cyclization of precursors like 1,8-naphthalic anhydride (B1165640) with primary amines. rsc.org This foundational reaction underscores the general approach of forming the heterocyclic ring through the creation of two carbon-nitrogen bonds. rsc.orgnih.gov

More advanced oxidative cyclization methods have been developed for related heterocyclic systems, which could be conceptually applied to the synthesis of this compound. For instance, hypervalent iodine reagents such as Phenyliodine(III) bis(trifluoroacetate) (PIFA) have been utilized in oxidative cyclization reactions to form various nitrogen-containing heterocycles. While direct examples for the synthesis of this compound are not prevalent in the reviewed literature, the application of PIFA in similar intramolecular cyclizations suggests its potential utility in this context.

Furthermore, oxidative radical cyclization presents another viable pathway. This method involves the generation of a radical species that subsequently undergoes intramolecular cyclization. Such reactions can be initiated by various oxidizing agents and have been successfully employed in the synthesis of complex polycyclic structures. The application of these principles to appropriately substituted naphthalene derivatives could provide a direct route to the this compound core.

Catalytic Transformations in Benzoisoquinoline Synthesis

Catalytic methods, particularly those employing transition metals, offer efficient and selective routes to construct the this compound scaffold and its derivatives. These methods often allow for the formation of multiple bonds in a single operation, enhancing synthetic efficiency.

Transition Metal-Catalyzed Methods

Palladium catalysis is a cornerstone in the synthesis of isoquinoline and isoquinolinone structures. The Heck reaction, for example, has been utilized in the intramolecular cyclization of suitable precursors to form the dihydroisoquinolinone ring. These reactions typically involve the palladium-catalyzed coupling of an aryl halide with an alkene moiety within the same molecule.

The Suzuki reaction, another powerful palladium-catalyzed cross-coupling method, is instrumental in creating carbon-carbon bonds. This reaction can be employed to construct the biaryl backbone of the benzo[de]isoquinoline system or to introduce substituents onto the pre-formed heterocyclic core. The versatility of the Suzuki reaction allows for the coupling of a wide range of aryl or vinyl boronic acids with aryl halides or triflates, providing access to a diverse array of derivatives.

A selection of palladium-catalyzed reactions for the synthesis of isoquinoline derivatives is presented in the following table:

CatalystReaction TypeStarting MaterialsProductYield (%)
Pd(OAc)₂/PPh₃Intramolecular Hecko-Iodobenzamide derivativeDihydroisoquinolin-1-oneNot specified
Pd(PPh₃)₄Suzuki CouplingBrominated isoquinolinone, Arylboronic acidAryl-substituted isoquinolinoneNot specified

This table is a representative summary of palladium-catalyzed reactions in the synthesis of related isoquinoline structures.

A notable example is the ruthenium-catalyzed oxidative annulation of N-substituted benzamides with internal alkynes. nih.gov This process typically utilizes a ruthenium(II) catalyst in the presence of an oxidant, such as copper(II) acetate (B1210297), to facilitate the C-H/N-H bond activation and subsequent cyclization. nih.govnih.gov The reaction proceeds through a cyclometalated intermediate, followed by alkyne insertion and reductive elimination to afford the desired isoquinolone product. nih.gov

The following table summarizes a representative ruthenium-catalyzed synthesis of an isoquinolone derivative:

CatalystOxidantStarting MaterialsProductYield (%)
[RuCl₂(p-cymene)]₂Cu(OAc)₂·H₂ON-Arylbenzamide, DiphenylacetyleneSubstituted IsoquinoloneNot specified

This table illustrates a typical ruthenium-catalyzed oxidative annulation reaction for the synthesis of isoquinolone structures.

Copper-catalyzed multicomponent reactions provide a powerful and atom-economical approach to the synthesis of complex nitrogen-containing heterocycles, including isoquinoline derivatives. acs.orgnih.govnih.govresearchgate.netorganic-chemistry.org These reactions allow for the assembly of multiple starting materials in a single synthetic operation, leading to a rapid increase in molecular complexity.

Three-component reactions involving an amine source, an alkyne, and an aryl halide or aldehyde are particularly useful for constructing the isoquinoline framework. For instance, a copper-catalyzed domino reaction of terminal alkynes, 2-bromoaryl aldehydes, and acetamide (B32628) has been reported for the synthesis of isoquinolines. acs.org This transformation proceeds through a sequence of Sonogashira coupling, condensation, and cyclization. acs.org

An example of a copper-catalyzed three-component reaction is outlined in the table below:

CatalystBaseStarting MaterialsProductYield (%)
CuIK₂CO₃Phenylacetylene, 2-Bromobenzaldehyde, Acetamide1-PhenylisoquinolineNot specified

This table provides a representative example of a copper-catalyzed three-component reaction for the synthesis of an isoquinoline derivative.

Gold catalysis has gained prominence in organic synthesis due to the unique ability of gold complexes to activate alkynes and allenes towards nucleophilic attack. nih.govbeilstein-journals.orgrsc.orgsouthwestern.edursc.org This reactivity has been harnessed in cycloaddition reactions to construct a variety of heterocyclic scaffolds.

In the context of isoquinoline synthesis, gold-catalyzed formal [4+2] cycloadditions have been developed. For example, the reaction of ynamides with imines in the presence of a gold catalyst can afford 1,2-dihydroisoquinolines. nih.gov This approach allows for the formation of the heterocyclic ring in a single step with the creation of new carbon-carbon and carbon-nitrogen bonds. nih.gov While direct applications to the synthesis of this compound are not extensively documented, the principles of gold-catalyzed intramolecular hydroarylation or cycloaddition of appropriately substituted naphthalene precursors could be envisioned as a viable synthetic route.

A representative gold-catalyzed cycloaddition is shown below:

CatalystReaction TypeStarting MaterialsProductYield (%)
IPrAuNTf₂Formal [4+2] CycloadditionYnamide, Imine1,2-DihydroisoquinolineNot specified

This table illustrates a gold-catalyzed cycloaddition for the synthesis of a dihydroisoquinoline derivative.

Brønsted Acid-Catalyzed Reactions

Brønsted acid catalysis offers an effective method for the synthesis of isoquinolinone frameworks through intramolecular cyclization and tandem reactions. These reactions often proceed under mild conditions and demonstrate good functional group tolerance.

One notable strategy involves the tandem condensation and cycloisomerization of 2-alkynyl-4-hydroxybenzaldehydes with primary amines. nih.gov This one-pot synthesis, catalyzed by a Brønsted acid, efficiently constructs two C-N bonds to form various 6(2H)-isoquinolinones in good to excellent yields. The method is versatile, accommodating a wide range of aliphatic and aryl-substituted amines, including chiral amino alcohols and acids. nih.gov

Another approach is the intramolecular α-amidoalkylation of cyclic α-hydroxylactams derived from N-phenethylimides. acs.org This reaction utilizes chiral Brønsted acids, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), to catalyze the cyclization. An organolithium reagent is first added to the imide to generate a hydroxylactam intermediate. Subsequent treatment with the acid forms an N-acyliminium ion, which is then trapped by the pendant aromatic ring to create fused tetrahydroisoquinoline systems with a quaternary stereocenter. acs.org While various chiral phosphoric acids (CPAs) can catalyze the reaction, achieving high enantioselectivity can be challenging, with outcomes often dependent on the solvent and the specific acid used. acs.org

Furthermore, a transannular approach has been developed for constructing pyrrolo[1,2-b]isoquinolinones from benzo-fused nine-membered enelactams. nih.gov This process is initiated by a halogenating agent in the presence of a Brønsted acid catalyst. It proceeds through a transannular amidohalogenation followed by an elimination step, yielding a variety of tricyclic products. nih.gov

The table below summarizes key findings in Brønsted acid-catalyzed syntheses of related isoquinolinone structures.

CatalystReactantsProduct TypeYieldEnantiomeric Excess (ee)Ref
p-Toluenesulfonic acid2-Alkynyl-4-hydroxybenzaldehydes, Primary amines6(2H)-IsoquinolinonesGood to ExcellentN/A nih.gov
Chiral Phosphoric Acids (CPAs)N-phenethylimides, Organolithium reagentsFused TetrahydroisoquinolinesModerateLow acs.org
Brønsted AcidBenzo-fused nine-membered enelactams, Halogenating agentPyrrolo[1,2-b]isoquinolinonesGoodN/A nih.gov
Chiral Phosphoric Acid3-Hydroxyisoindolinone, EnamideSpiroisindolinones68%High chemrxiv.org

Multi-Component Reactions (MCR) for Related Fused Heterocycles

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecular scaffolds in a single step from three or more starting materials. This strategy is particularly valuable for creating libraries of structurally diverse fused heterocycles.

One such application is the synthesis of imidazopyridine-fused isoquinolinones. beilstein-journals.orgbeilstein-journals.org This method begins with a Groebke–Blackburn–Bienaymé (GBB) reaction, an MCR that forms an imidazo[1,2-a]pyridine (B132010) ring. The adduct from the GBB reaction then undergoes subsequent modifications, including N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and dehydrative re-aromatization, to yield the final fused isoquinolinone structure. beilstein-journals.orgbeilstein-journals.org

Another example involves a one-pot, three-component reaction for the synthesis of 9,10-diaryl-7H-benzo[d,e]imidazo[2,1-a]isoquinolin-7-one derivatives. kashanu.ac.ir This reaction combines acenaphthoquinone, various benzils, and ammonium (B1175870) acetate. The use of a heterogeneous nano base catalyst, such as amino-functionalized silica (B1680970) (SBA-Pr-NH2), under solvent-free conditions has been shown to reduce reaction times and temperatures significantly compared to traditional heating methods. kashanu.ac.ir This approach highlights the green chemistry advantages of MCRs. kashanu.ac.ir

The following table details examples of MCRs used to synthesize related heterocyclic systems.

MCR TypeComponentsCatalyst/ConditionsProduct ScaffoldRef
GBB-initiated sequenceAldehyde, Aminopyridine, Isocyanide, followed by acylation and cyclizationEt3N, HeatImidazopyridine-fused isoquinolinone beilstein-journals.orgbeilstein-journals.org
Three-component reactionAcenaphthoquinone, Benzil, Ammonium acetateSBA-Pr-NH2, 100 °C, Solvent-free9,10-Diaryl-7H-benzo[d,e]imidazo[2,1-a]isoquinolin-7-one kashanu.ac.ir
Three-component reactionAcenaphthoquinone, Aromatic aldehydes, Ammonium acetateAcetic acid, RefluxBenzo[d,e]imidazo[2,1-a]isoquinolin-ones researchgate.net

Reductive Synthesis Approaches for Benzoisoquinoline Derivatives

Reductive methods are crucial for the synthesis of saturated and partially saturated benzoisoquinoline derivatives, such as tetrahydroisoquinolines (THIQs), which are common cores in natural products and pharmaceuticals.

A primary strategy involves the reduction of the C=N bond in 3,4-dihydroisoquinolines (DHIQs). nih.gov For instance, a series of benzylisoquinoline derivatives were synthesized starting with a Bischler-Napieralski cyclization to form 1-benzyl-3,4-dihydroisoquinolines, which were then subjected to reduction to yield the final products. nih.gov

Asymmetric reduction of DHIQs is a powerful tool for accessing chiral THIQs. mdpi.com This can be achieved through various catalytic systems. For example, heterogeneous chiral cationic ruthenium catalysts have been used for the asymmetric hydrogenation of 1-alkyl 3,4-DHIQs in ionic liquids, providing 1-alkyl THIQs with excellent yields and enantiomeric excess (ee). mdpi.com Another approach utilizes chiral titanocene (B72419) complexes to catalyze the hydrogenation of imines under high pressure, also yielding products with high enantioselectivity. mdpi.com

Asymmetric transfer hydrogenation represents an alternative to using high-pressure hydrogen gas. In these reactions, hydrogen sources like formic acid or isopropanol (B130326) are used in combination with transition-metal catalysts or organocatalysts to facilitate the reduction of the C=N bond. mdpi.com

The table below summarizes different reductive approaches for the synthesis of benzoisoquinoline derivatives.

SubstrateReducing Agent/Catalyst SystemProduct TypeYieldEnantiomeric Excess (ee)Ref
1-Alkyl 3,4-DHIQsH2, [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf]1-Alkyl THIQsExcellentExcellent mdpi.com
IQ-type imineH2 (2000 psi), Chiral titanocene complex1-Phenyl-THIQ82%98% mdpi.com
1-Phenyl-DHIQH2, Ru-optically active phosphine (B1218219) complex (e.g., (R)-BINAP)1-Phenyl-THIQN/AHigh rsc.org
1-Benzyl-3,4-dihydroisoquinolinesReduction (specific agent not detailed)1-Benzyl-1,2,3,4-tetrahydroisoquinolinesN/AN/A nih.gov

Asymmetric Synthesis Strategies for Dihydroisoquinoline and Quinazolinone Analogues

The development of asymmetric synthetic methods is critical for producing enantiopure compounds for biological evaluation. Significant progress has been made in the asymmetric synthesis of dihydroisoquinolines and structurally related quinazolinones.

For dihydroisoquinolines, isocyanide-based multicomponent reactions catalyzed by a chiral MgII-N,N'-dioxide complex have been developed. nih.gov A notable application is the enantioselective dearomative [3+2] annulation of nonactivated isoquinolines with a zwitterionic intermediate, generated in situ, to furnish chiral 1,2-dihydroisoquinolines in good yields and high enantioselectivity. nih.gov

In the realm of quinazolinone synthesis, biomimetic asymmetric reduction has emerged as a powerful strategy. dicp.ac.cn This approach uses chiral and regenerable NAD(P)H models in conjunction with an achiral Brønsted acid as a transfer catalyst. This system has been successfully applied to the reduction of quinazolinones, affording chiral dihydroquinazolinones with high yields and up to 98% ee under mild conditions. dicp.ac.cn

Catalytic asymmetric synthesis of axially chiral quinazolinones is another area of intense research. mdpi.comresearchgate.net Various strategies have been employed, including atroposelective halogenation, kinetic resolution, and palladium-catalyzed dynamic kinetic resolution. mdpi.comresearchgate.net For example, chiral phosphoric acid catalysts have been used in the one-step synthesis of 3-aryl-4(3H)-quinazolinones, achieving enantiomeric excesses as high as 96%. mdpi.com Similarly, palladium-catalyzed asymmetric reductive desymmetrization reactions have yielded C-N axially chiral quinazolinones with up to 99% ee. mdpi.com

The following table highlights key asymmetric strategies for these heterocyclic analogues.

Target ScaffoldMethodCatalyst SystemEnantiomeric Excess (ee)Ref
Chiral 1,2-DihydroisoquinolinesDearomative [3+2] annulationChiral MgII-N,N'-dioxideUp to 96.5:3.5 e.r. nih.gov
Chiral DihydroquinazolinonesBiomimetic asymmetric reductionChiral NAD(P)H model, [Ru(p-cymene)I2]2, Brønsted acidUp to 98% dicp.ac.cn
Axially Chiral QuinazolinonesOne-step catalytic synthesisChiral Phosphoric AcidUp to 96% mdpi.com
Axially Chiral QuinazolinonesPd-catalyzed reductive desymmetrizationPd(OAc)2, (R)-DTBM-SEGPHOSUp to 99% mdpi.com

Reaction Mechanisms in the Synthesis and Transformation of 2,3 Dihydro Benzo De Isoquinolin 1 One

Mechanistic Investigations of Cyclization and Annulation Processes

The construction of the tricyclic isoquinolinone framework is often achieved through cyclization and annulation strategies. These processes involve the formation of one or more rings in a single or sequential manner, governed by specific mechanistic pathways.

A notable strategy for constructing related polycyclic isoquinolinone systems involves a transannular approach starting from larger, benzo-fused nine-membered enelactams. nih.govnih.gov This process, catalyzed by a Brønsted acid and utilizing a halogenating agent, proceeds through a key transannular amidohalogenation step. nih.govacs.org

The proposed mechanism begins with the activation of the enelactam by the halogenating agent (e.g., N-iodosuccinimide), leading to the formation of a halonium ion intermediate across the double bond. The amide nitrogen, positioned favorably due to the macrocyclic conformation, acts as an intramolecular nucleophile. It attacks one of the carbons of the halonium ion in a transannular fashion, leading to the formation of the new heterocyclic ring and a 10-halo-substituted pyrroloisoquinolin-5-one intermediate. acs.org This intermediate can then undergo an in situ elimination process to yield the final, unsaturated 2,3-dihydropyrrolo[1,2-b]isoquinolin-5(1H)-one product. nih.gov This methodology has proven to have a wide scope, accommodating various substitution patterns on the initial lactam substrate. nih.gov

Table 1: Key Steps in Transannular Amidohalogenation

StepDescriptionIntermediate/Product
1. Halonium Ion Formation The enelactam double bond reacts with a halogenating agent (e.g., NIS) to form a cyclic halonium ion.Bridged halonium ion
2. Transannular Attack The amide nitrogen atom attacks one of the carbons of the halonium ion from across the ring.Bicyclic halo-amide intermediate
3. Elimination A base or solvent facilitates the elimination of HX, forming a double bond and the final aromatic core.10-halo-substituted intermediate, then final product

Oxidative lactamization provides a direct route to the isoquinolinone core from acyclic precursors. A common strategy involves the intramolecular oxidative annulation of o-alkenylbenzamides. nih.gov The chemoselectivity of these reactions is often dependent on the specific reagents and solvent conditions employed.

Using a hypervalent iodine(III) reagent like (phenyliodonio)sulfamate (PISA), the proposed mechanism initiates with the tautomerization of the benzamide. The PISA reagent then undergoes an electrophilic reaction with the enol-like tautomer to form an iodane (B103173) intermediate. nih.gov This intermediate collapses via reductive elimination, releasing iodobenzene (B50100) and generating a highly reactive nitrenium ion. The crucial step involves the nucleophilic attack of the tethered olefin moiety onto the electrophilic nitrogen of the nitrenium ion. A final deprotonation step yields the 4-substituted isoquinolinone derivative. nih.gov The choice of solvent, such as acetonitrile (B52724) versus wet hexafluoro-2-isopropanol, can dramatically influence the reaction pathway and the structure of the final product, highlighting the importance of chemoselectivity control. nih.gov Another approach involves the Pd(II)-catalyzed oxidation of a benzylic C(sp³)–H bond in o-methylbenzaldehydes, which, in the presence of maleimides, leads to a tandem Diels-Alder reaction and subsequent dehydration to form the naphthalimide ring system. nih.gov

Nucleophilic heteroannulation involves the intramolecular cyclization of a precursor where a nucleophilic atom attacks an electrophilic center to form the heterocyclic ring. One such mechanism proceeds from N-tosylimines, which react with an N-heterocyclic carbene (NHC) to generate an aza-Breslow intermediate. This nucleophilic intermediate then attacks an aldehyde (like phthalaldehyde) to form an oxetane (B1205548) intermediate, which subsequently collapses and eliminates the sulfonate group to furnish the isoquinoline (B145761) scaffold. nih.gov

Another pathway involves the reaction of (2,2-dialkoxyethyl)ureas under acidic conditions. researchgate.net This reaction proceeds through an intramolecular nucleophilic cyclization followed by an intermolecular electrophilic substitution. The proposed mechanism involves the formation of an acyliminium ion intermediate, which is then attacked by the nucleophilic urea (B33335) nitrogen to close the ring. This pathway provides regioselective access to related benzodiazepinone structures. researchgate.net Base-promoted transformations of certain precursors can also proceed via the formation of eneselenolates, which then undergo a 5-exo-trig cyclization, a type of intramolecular nucleophilic attack, to form the heterocyclic ring. nih.gov

Insights into Catalytic Reaction Pathways (e.g., C-H Activation, Olefination)

Modern synthetic methods increasingly rely on catalytic pathways, particularly C-H activation, to construct the benzo[de]isoquinolin-1-one scaffold with high efficiency and atom economy. Transition metals like palladium, rhodium, and cobalt are pivotal in these transformations. nih.govorganic-chemistry.org

Table 2: Comparison of Catalysts in C-H Activation for Isoquinolinone Synthesis

Catalyst SystemDirecting GroupCoupling PartnerKey Mechanistic Feature
Palladium(II) AmideTertiary AlcoholsSequential C(sp²)-H and C(sp³)-H activation. nih.gov
Rhodium(III) Oxime, AmideInternal AlkynesC-H activation followed by annulation. organic-chemistry.orgrsc.org
Cobalt(III) AmideVinylene CarbonateRedox-neutral annulation. organic-chemistry.org
Ruthenium(II) Free AmineSulfoxonium YlidesOxidant-free C-H functionalization. organic-chemistry.org

Regioselectivity and Stereoselectivity Control in Synthetic Transformations

Controlling the regioselectivity—the specific site of bond formation—is a critical challenge in the synthesis of substituted isoquinolinones. In C-H activation reactions, the position of the directing group on the aromatic ring is the primary determinant of regioselectivity, guiding the catalyst to a specific ortho C-H bond. rsc.org For instance, an Ir(III) catalytic system can direct C-C bond formation exclusively at the C8 position of an isoquinolone scaffold, whereas an electrophilic palladation pathway can achieve C4-selective arylation. organic-chemistry.org

In other cyclization reactions, the regiochemistry can be highly dependent on the reaction conditions. For example, in the intramolecular transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles, the presence or absence of an oxidant completely changes the cyclization pathway. nih.gov In the presence of an oxidant, an oxidative nucleophilic substitution of hydrogen (SNArH) occurs. In its absence, the reaction proceeds via a standard nucleophilic aromatic substitution of a halogen (SNAr). nih.gov This demonstrates that subtle changes in the reaction environment can be leveraged to control the formation of specific regioisomers.

Electrophilic and Nucleophilic Reaction Pathways of the Core Structure

The 2,3-Dihydro-benzo[de]isoquinolin-1-one core possesses distinct electrophilic and nucleophilic centers, allowing for a variety of post-synthesis modifications. The carbonyl carbon of the lactam is a primary electrophilic site, susceptible to attack by strong nucleophiles. The aromatic rings can undergo electrophilic aromatic substitution, with the positions of attack being influenced by the existing substituents.

Conversely, the nitrogen atom of the lactam, once deprotonated, can act as a nucleophile. The core structure can also be functionalized through electrophilic cyclization of precursors. For instance, 1-(1-alkynyl)-2-(methylseleno)arenes can be cyclized using various electrophiles (e.g., I₂, Br₂, PhSeCl) to form selenium-containing analogues. nih.gov This reaction proceeds via the formation of a bridged cationic intermediate upon attack of the electrophile on the alkyne, which is then intercepted by the nucleophilic selenium atom to close the ring. nih.gov The reactivity of the core is also demonstrated in reactions where intermediates, such as a seleniranium cation formed from a related thiaselenole, present multiple electrophilic centers (two carbons and the selenium atom) for subsequent nucleophilic attack, leading to different reaction products. mdpi.com

Derivatization and Functionalization of the 2,3 Dihydro Benzo De Isoquinolin 1 One Core

Introduction of Substituents via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the 1,8-naphthalimide (B145957) core. These reactions typically involve a palladium catalyst and the coupling of an organometallic reagent with an organic halide.

The Suzuki-Miyaura coupling is a widely employed method for the introduction of aryl and vinyl substituents onto the 1,8-naphthalimide scaffold. This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent, typically a boronic acid, with a halide. The process generally begins with the synthesis of a halogenated 1,8-naphthalimide intermediate, most commonly a bromo- or chloro-substituted derivative.

For instance, 4-phenyl-1,8-naphthalimide has been synthesized from 4-bromo-1,8-naphthalic anhydride (B1165640). The synthesis involves an initial imidation reaction followed by a Suzuki coupling with phenylboronic acid. A comparative study of the reaction conditions revealed that microwave-assisted heating is significantly more efficient than conventional oil-bath heating. Under microwave irradiation at 70°C for 30 minutes with 5 mol% of a tetrakis(triphenylphosphine)palladium(0) catalyst, a 77% yield of 4-phenyl-1,8-naphthalimide was achieved. In contrast, conventional heating under reflux for 8 hours resulted in a much lower yield of 22%.

The Suzuki coupling has also been utilized to extend the conjugation of the 1,8-naphthalimide system, which can have a significant impact on its photophysical properties. A series of five 4-substituted 1,8-naphthalimides with extended conjugation were synthesized via Suzuki coupling, leading to derivatives with large Stokes shifts and longer emission wavelengths.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 4-bromo-1,8-naphthalimide with Phenylboronic Acid

Heating MethodCatalyst LoadingReaction TimeTemperatureYield
Oil Bath1 molar equivalent8 hoursReflux22%
Microwave5 mol%30 minutes70°C77%

The Mizoroki-Heck reaction is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes. wikipedia.org This reaction provides a direct method for the introduction of vinyl and aryl substituents onto the 1,8-naphthalimide core. The general mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. nih.gov

A notable application of this methodology is the one-pot synthesis of substituted olefins through a domino reaction that combines olefination with a Mizoroki-Heck reaction. In this approach, the required olefin is generated in situ from an alkyl halide via base-mediated dehydrohalogenation. This newly formed alkene then undergoes a cross-coupling reaction with an aryl halide under Mizoroki-Heck conditions. For example, stilbene (B7821643) derivatives can be synthesized in good to excellent yields (54-88%) by reacting a 1- or 2-bromoalkyl arene with an aryl halide in the presence of a palladium acetate (B1210297) catalyst, potassium carbonate as the base, and an oxazolinyl ligand in DMA at 140°C. nih.gov This strategy of in-situ alkene generation followed by a Heck reaction presents a viable route for introducing complex vinyl substituents onto a halogenated 2,3-dihydro-benzo[de]isoquinolin-1-one core.

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the starting materials. This approach involves the direct activation and subsequent reaction of a C-H bond.

A series of novel 1,8-naphthalimide derivatives containing thiophene (B33073) and pyrazole (B372694) moieties have been synthesized using a direct palladium-catalyzed C-H arylation. documentsdelivered.com This method allows for the direct coupling of the 1,8-naphthalimide core with heteroaromatic partners, leading to the formation of complex fluorescent molecules. The resulting compounds were characterized by their green emission in both solution and solid-state.

While direct C-H functionalization of the this compound core itself is an area of ongoing research, studies on related heterocyclic systems demonstrate the potential of this strategy. For example, the palladium-catalyzed direct C-H functionalization of benzoquinone has been successfully achieved, allowing for the introduction of aryl, heteroaryl, cycloalkyl, and cycloalkene groups. nih.govnih.gov Similarly, the direct C-H arylation of electron-rich heteroarenes with aryl bromides and chlorides has been reported, showcasing the versatility of this approach for the synthesis of complex heteroaromatic compounds. organic-chemistry.org These examples suggest that direct C-H functionalization is a promising avenue for the derivatization of the 1,8-naphthalimide scaffold.

Functionalization through Amide and Carbonyl Reactivity

The imide nitrogen and the two carbonyl groups of the this compound core are key sites for functionalization. The reactivity of the imide nitrogen allows for the introduction of a wide variety of substituents, while the carbonyl groups can participate in various chemical transformations.

The most common method for the synthesis of N-substituted 1,8-naphthalimides is the direct reaction of 1,8-naphthalic anhydride with a primary amine. rsc.org This condensation reaction is typically carried out in a suitable solvent such as ethanol (B145695) and proceeds with good yields. rsc.org This straightforward approach allows for the introduction of a diverse range of functional groups at the imide position, which can be used to tune the solubility, electronic properties, and biological activity of the resulting derivatives. For example, reaction with ω-hydroxyalkylamines can be used to introduce hydroxyl-terminated alkyl chains. rsc.org

The carbonyl groups of the 1,8-naphthalimide core also play a crucial role in its chemistry. While they are generally less reactive than the carbonyls of simple ketones or aldehydes, they can undergo reactions under specific conditions. For instance, the synthesis of 1,8-naphthalimide-1,2,3-triazole derivatives involves an initial acylation reaction to form the 1,8-naphthalimide core, followed by further modifications. nih.gov The influence of reaction temperature on the yield of this acylation step highlights the importance of controlling reaction conditions to achieve efficient functionalization. nih.gov

Furthermore, the introduction of substituents at the 4-position of the naphthalimide ring can influence the reactivity of the carbonyl groups through electronic effects. The synthesis of 4-amino-1,8-naphthalimide (B156640) derivatives often involves a two-step process starting from 4-chloro-1,8-naphthalic anhydride. The subsequent nucleophilic substitution of the chlorine atom with an amine, such as piperidine, demonstrates the interplay between functionalization at different positions of the naphthalimide core. beilstein-journals.org

Strategies for Constructing Fused and Spirocyclic Systems

The development of synthetic strategies to construct fused and spirocyclic systems based on the this compound core has led to the creation of novel molecular architectures with unique three-dimensional structures and properties.

The construction of complex fused ring systems extends the planar aromatic system of the 1,8-naphthalimide core, which can significantly impact its electronic and photophysical properties. One approach to building such systems is through palladium-catalyzed cross-coupling reactions followed by cyclization.

A series of multi-acceptor-based push-pull derivatives have been designed and synthesized, where a benzothiadiazole unit is fused to a 1,8-naphthalimide core. The synthesis involves a Pd-catalyzed Sonogashira cross-coupling reaction followed by a [2+2] cycloaddition–electrocyclic ring-opening reaction. rsc.org This methodology allows for the creation of complex, multi-component systems with tunable electronic properties. The resulting benzothiadiazole-fused naphthalimides exhibit broad electronic absorption spectra, demonstrating the potential of this strategy for developing novel materials for optoelectronic applications. rsc.org

Another example of forming a fused ring architecture is the synthesis of dioxin-annulated 1,8-naphthalimides. This process starts with the bromination of 1,8-naphthalic anhydride to produce a tribrominated intermediate. After condensation with an amine to form the naphthalimide, a subsequent reaction with pyrocatechol (B87986) leads to the formation of a fused dioxin ring system. This approach demonstrates a pathway to pentacyclic systems based on the 1,8-naphthalimide core.

Spirocyclic Derivative Synthesis

A comprehensive review of scientific literature indicates that while the synthesis of spirocyclic systems is a significant area of organic chemistry, specific examples detailing the synthesis of spiropyrazolines and spiro[cyclopropane-isoquinolines] directly from a this compound core are not extensively documented. However, the general principles for the synthesis of such spiro-compounds are well-established and have been successfully applied to a variety of analogous heterocyclic frameworks. These reactions typically proceed via a key intermediate, an exocyclic α,β-unsaturated carbonyl derivative, which in this case would be a 2-(arylmethylene)-2,3-dihydro-1H-benzo[de]isoquinolin-1-one.

Spiropyrazoline Synthesis

The construction of spiropyrazoline rings fused to a core structure is commonly achieved through the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. This powerful ring-forming strategy involves the reaction of a dipolarophile (in this case, the exocyclic double bond of a methylene-benzo[de]isoquinolin-1-one derivative) with a 1,3-dipole.

General Reaction Pathway: The synthesis would first require the preparation of a 2-(arylmethylene)-2,3-dihydro-1H-benzo[de]isoquinolin-1-one intermediate. This precursor, possessing an exocyclic C=C double bond, serves as the dipolarophile. This intermediate is then reacted with a suitable 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide) or a diazoalkane. The cycloaddition reaction typically proceeds with high regioselectivity to yield the spiro[benzo[de]isoquinoline-pyrazoline] derivative.

While specific data for the naphthalimide core is not available in the reviewed literature, analogous reactions have been reported for various heterocyclic systems. For instance, the 1,3-dipolar cycloaddition of azomethine ylides to (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles has been used to create complex spiro[indoline-pyrrolidine] systems. nih.gov Similarly, the reaction of nitrile imines with exocyclic double bonds on imidazolidine (B613845) derivatives is a known method for creating spiro-conjugated molecules. nih.gov

Table 1: Generalized Reaction Data for Spiropyrazoline Synthesis (Based on Analogous Systems)

Core Structure (Analogous)DipoleCatalyst/ConditionsProduct TypeYield RangeReference
α-Methylene LactamDiazoacetateMg(OTf)₂, Chiral LigandSpiro[lactam-pyrazoline]High (up to 91%) nih.gov
(E)-4-arylidene-pyrrolidine-2,3-dioneDiazopropaneCH₂Cl₂, -40 °CSpiro[pyrrolidinedione-pyrazoline]Not specified nih.gov
4-MethyleneisoquinolinoneNitrile OxidePd(OAc)₂, PPh₃, Cs₂CO₃, 120 °CSpiro[isoquinolinone-isoxazoline]45-65% researchgate.net

Spiro[cyclopropane-isoquinoline] Synthesis

The synthesis of spiro-fused cyclopropanes typically involves the addition of a carbene or a carbene equivalent across an olefin. For the this compound core, this would again necessitate the preparation of a 2-(arylmethylene) derivative to act as the alkene substrate.

General Reaction Pathway: Several methods are established for the cyclopropanation of electron-deficient alkenes.

Corey-Chaykovsky Reaction: This involves the reaction of the methylene-benzo[de]isoquinolin-1-one with a sulfur ylide, such as dimethylsulfoxonium methylide. This method is known for its effectiveness with α,β-unsaturated carbonyl compounds. researchgate.net

Diazoalkane-mediated Cyclopropanation: The reaction can be carried out using diazoalkanes, often in the presence of a transition metal catalyst (e.g., copper or rhodium complexes). Alternatively, photochemical decomposition of a pyrazoline intermediate, formed from the cycloaddition of a diazoalkane, can lead to the desired cyclopropane (B1198618) via nitrogen extrusion. nih.govmasterorganicchemistry.com

Simmons-Smith Reaction: A variation using a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, can also be employed for cyclopropanation. masterorganicchemistry.com

Research on analogous structures, such as (E)-4-benzylidene-1-phenylpyrrolidine-2,3-diones, has shown that 1,3-dipolar cycloaddition with 2-diazopropane (B1615991) followed by photolysis of the resulting pyrazoline affords the desired spiro-cyclopropane derivatives. nih.gov This two-step process highlights a common and effective strategy for accessing these strained ring systems.

Table 2: Generalized Reaction Data for Spirocyclopropane Synthesis (Based on Analogous Systems)

Core Structure (Analogous)Reagent(s)MethodProduct TypeYield / Diastereomeric RatioReference
Indenoquinoxaline Chalcone1) Hydrazine Hydrate, 2) Lead(IV) AcetateOne-pot MIRCSpiro[indenoquinoxaline-cyclopropane]Diastereoselective researchgate.net
(E)-4-arylidene-pyrrolidine-2,3-dione1) Diazopropane, 2) Photolysis (hν)Cycloaddition-ExtrusionSpiro[pyrrolidinedione-cyclopropane]Not specified nih.gov

Computational and Theoretical Investigations of 2,3 Dihydro Benzo De Isoquinolin 1 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a principal tool for the computational study of 1,8-naphthalimide (B145957) and its derivatives due to its favorable balance of accuracy and computational cost. researchgate.netdiva-portal.org DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311G**, are frequently used to predict the properties of these molecules. researchgate.netresearchgate.netresearchgate.net These calculations are crucial for optimizing molecular geometries, analyzing electronic structures, and exploring the potential energy surfaces of reactions involving the naphthalimide scaffold. rsc.org

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For the 1,8-naphthalimide core, calculations provide precise values for bond lengths and angles, which have been shown to be in good agreement with experimental data obtained from X-ray crystallography. pku.edu.cn The planar and rigid tricyclic system of 1,8-naphthalimide is a key feature that influences its electronic and photophysical properties.

Theoretical calculations reveal the specific geometric parameters of the molecule's ground state. For instance, the bond between the carbon atoms C5 and C6 in a related naphthalene-based structure is reported to be the longest at 1.470 Å. mdpi.com The imide ring features distinct C-N bond lengths, reflecting their specific chemical environment. mdpi.com These optimized geometries serve as the foundation for all subsequent computational analyses, including the calculation of molecular orbitals and electronic properties.

Note: The data presented is based on a closely related naphthalene-based crystal structure and serves as a representative example of the geometric parameters of the core scaffold. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, stability, and optical properties. joaquinbarroso.comajchem-a.com

For 1,8-naphthalimide derivatives, DFT calculations show that the LUMO is typically localized on the electron-accepting naphthalimide unit, while the HOMO is often distributed on the electron-donating part of the molecule, if present. researchgate.net This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a process central to the fluorescence and sensor applications of many naphthalimide derivatives. nih.govresearchgate.net The magnitude of the HOMO-LUMO gap can be tuned by introducing different substituent groups, which alters the electronic and optical properties of the molecule. nih.govresearchgate.netrsc.org

Note: The data represents values for a 1,8-naphthalimide derivative (TBNap) and analogous naphthalenediimide structures to illustrate the typical range of FMO energies. researchgate.netmdpi.com

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structures of bonds, lone pairs, and core orbitals. This analysis provides quantitative information about intramolecular charge transfer and hyperconjugative interactions.

For 1,8-naphthalimide systems, NBO analysis performed at the B3LYP level of theory helps to elucidate the electronic delocalization and stabilization arising from orbital interactions. researchgate.net It can reveal the charge transfer mechanism between different parts of the molecule, such as from a donor substituent to the naphthalimide core. rsc.org By quantifying the stabilization energies associated with these interactions, NBO analysis offers a deeper understanding of the electronic structure that governs the molecule's properties and reactivity.

Molecular Electrostatic Surface Potential (MESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic or nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

In studies of molecules structurally analogous to 1,8-naphthalimide, such as naphthalenediimides, MESP analysis reveals that the most negative potential is concentrated around the electronegative oxygen atoms of the carbonyl groups. mdpi.com This indicates that these sites are the most likely to interact with electrophiles or engage in hydrogen bonding. Conversely, the regions around the hydrogen atoms of the aromatic system are generally more positive. This information is crucial for understanding intermolecular interactions and predicting the regioselectivity of certain reactions.

Electronic Structure and Molecular Orbital Analysis

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical studies are essential for elucidating the complex mechanisms of chemical reactions. For the 1,8-naphthalimide system, computational investigations have provided key insights into its reactivity, particularly its photochemistry. Theoretical calculations can map out reaction pathways, identify transition states, and determine activation energies, thereby explaining experimental observations and predicting new reactive behaviors.

One of the most studied aspects of naphthalimide reactivity is its involvement in photo-induced electron transfer (PET) processes. acs.org Theoretical studies have helped to clarify the mechanism by which the naphthalimide moiety, in its excited state, can act as an electron acceptor. For example, investigations have detailed the generation of stable radical anions through PET from a linked carboxylate group to the naphthalimide core. acs.org

Furthermore, computational studies on some derivatives have explored the mechanisms of fluorescence quenching. nih.gov These studies use time-dependent DFT to investigate excited-state dynamics, revealing that fluorescence can be quenched through strong coupling between a locally excited (LE) state and a charge transfer (CT) state. The system can transition from the excited state back to the ground state via a non-radiative pathway through a minimum energy conical intersection (MECI), a process that has been successfully modeled computationally. nih.gov The reactivity of the naphthalimide core can also be understood through its susceptibility to nucleophilic substitution reactions, a common strategy for functionalizing the molecule. rsc.org

Computational studies, including DFT and TD-DFT calculations, are frequently performed on structurally related compounds, particularly derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as naphthalimides. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net These studies explore their electronic properties, reactivity, and optical spectra due to their applications as fluorescent probes, photoinitiators, and potential anticancer agents. mdpi.comnih.govrsc.orgrsc.org

For instance, research on naphthalimide derivatives often includes:

Global Reactivity Descriptors: Calculation of parameters like chemical hardness and electrophilicity to understand the stability and reactivity of various substituted naphthalimides. researchgate.netscirp.orgnih.gov

TD-DFT Analysis: Investigation of UV-visible absorption and fluorescence spectra by calculating electronic transition energies and oscillator strengths. researchgate.netrsc.orgrsc.org This helps in designing molecules with specific photophysical properties for applications like organic light-emitting diodes (OLEDs) and biological imaging. rsc.org

However, these findings are specific to the naphthalimide core structure (an imide within an aromatic system) and its derivatives. They cannot be directly extrapolated to 2,3-Dihydro-benzo[de]isoquinolin-1-one, which features a lactam functional group and a partially saturated heterocyclic ring. The differences in electronic structure, conjugation, and geometry between these molecular systems would lead to significantly different computational results.

Similarly, specific applications of Molecular Electron Density Theory (MEDT) to analyze the reactivity of this compound have not been found in the searched literature. MEDT studies tend to focus on elucidating reaction mechanisms, such as cycloadditions, for various classes of organic compounds. nih.govmdpi.comrsc.org

Due to the absence of specific research data for this compound in the requested areas, it is not possible to generate the detailed, scientifically accurate article as outlined in the instructions. To do so would require fabricating data, which is contrary to the principles of scientific accuracy.

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro Benzo De Isoquinolin 1 One and Its Complexes

X-ray Crystallography for Solid-State Structure Elucidation

The coordination geometry around a central metal atom in organometallic complexes of 2,3-dihydro-benzo[de]isoquinolin-1-one derivatives is a key determinant of their physical and chemical properties. While specific crystal structures for organotin(IV) complexes of the title compound are not readily found in the cited literature, analysis of related structures, such as rhenium(I) complexes of N-substituted 1,8-naphthalimides, provides valuable insights.

In a representative rhenium(I) complex, fac-[Re(phen)(CO)₃(L)]BF₄ (where L is a picolyl-functionalized 1,8-naphthalimide), the rhenium center adopts a distorted octahedral geometry. researchgate.netsoton.ac.uk The coordination sphere is comprised of a facial arrangement of three carbonyl ligands, a bidentate 1,10-phenanthroline (B135089) ligand, and a monodentate N-coordinated naphthalimide ligand. researchgate.netsoton.ac.uk The bond lengths and angles around the rhenium atom are within the expected ranges for such complexes. researchgate.netsoton.ac.uk

For organotin(IV) complexes, the coordination number of the tin atom can vary, commonly resulting in trigonal bipyramidal or octahedral geometries. In di- and tri-substituted organotin(IV) derivatives, five and six-coordinate geometries are often observed. The specific geometry is influenced by the nature of the organic substituents on the tin atom and the coordination mode of the this compound ligand.

Table 1: Representative Crystallographic Data for a Rhenium(I) Complex of a 1,8-Naphthalimide (B145957) Derivative

ParameterValue
Empirical FormulaC₃₄H₂₁BF₄N₄O₅Re
Formula Weight885.56
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.123(3)
b (Å)15.456(3)
c (Å)15.989(3)
β (°)108.45(3)
Volume (ų)3305.8(11)
Z4
R-factor (%)5.67

Data extracted from a study on a related rhenium(I) complex of a picolyl-functionalized 1,8-naphthalimide. researchgate.netsoton.ac.uk

The solid-state architecture of this compound and its complexes is significantly influenced by supramolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, dictate the packing of molecules in the crystal lattice.

In the crystal structure of N-substituted 1,8-naphthalimide derivatives, which serve as a structural analogue, various intermolecular interactions are observed. For instance, in a 1,8-naphthalimide conjugate of a dipeptide, amide hydrogen bonding plays a crucial role in guiding the packing of the naphthalimide units, leading to J-type aggregation. nih.govnih.gov Furthermore, π-π stacking interactions between the aromatic naphthalimide cores are common, with face-to-face stacking being a typical arrangement. nih.govnih.gov The interplay of these interactions can result in the formation of one-, two-, or three-dimensional supramolecular assemblies. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound and its complexes, ¹H, ¹³C, and, in the case of organotin derivatives, ¹¹⁹Sn NMR are particularly informative.

¹H NMR spectroscopy provides information on the number, type, and connectivity of protons in a molecule. The aromatic protons of the benzo[de]isoquinoline core typically appear as a complex pattern of doublets and triplets in the downfield region of the spectrum. For N-substituted 1,8-naphthalimide derivatives, the aromatic protons typically exhibit an ABM pattern, consisting of one triplet and two doublets. researchgate.netmdpi.com The chemical shifts of the protons on the substituents attached to the nitrogen atom provide valuable information about the electronic effects within the molecule.

Table 2: Representative ¹H NMR Data for an N-substituted 1,8-Naphthalimide Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-78.60d6.0
H-4, H-58.22d6.0
H-3, H-67.80t6.0

Data are for N-hydroxyethyl-1,8-naphthalimide and are representative of the naphthalimide core. researchgate.netmdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The carbonyl carbons of the isoquinolin-1-one moiety are typically observed at the most downfield chemical shifts. The chemical shifts of the aromatic carbons provide insight into the electron distribution within the fused ring system. The electronic effects of substituents on the nitrogen atom can cause slight shifts in the resonance frequencies of the naphthalimide ring carbons. researchgate.net

Table 3: Representative ¹³C NMR Data for an N-substituted 1,8-Naphthalimide Derivative

CarbonChemical Shift (δ, ppm)
C=O164.5
C-arom (quaternary)134.5, 131.5, 127.0
C-arom (CH)131.0, 129.0, 122.5

Data are representative for the 1,8-naphthalimide core. nih.govchemicalbook.com

For organotin(IV) derivatives of this compound, ¹¹⁹Sn NMR spectroscopy is a crucial technique for directly probing the environment around the tin nucleus. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the geometry of the complex.

Generally, four-coordinate organotin(IV) compounds exhibit ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm. Five-coordinate species resonate between 0 and -200 ppm, while six-coordinate complexes are found further upfield, typically between -150 and -500 ppm. The specific chemical shift, along with the magnitude of the tin-carbon and tin-proton coupling constants (ⁿJ(¹¹⁹Sn-¹³C) and ⁿJ(¹¹⁹Sn-¹H)), can provide definitive information about the coordination geometry of the tin center in solution. For instance, a distorted trigonal bipyramidal geometry is often suggested for five-coordinate organotin(IV) complexes.

Table 4: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Complexes

Coordination NumberGeometryChemical Shift Range (δ, ppm)
4Tetrahedral+200 to -60
5Trigonal Bipyramidal0 to -200
6Octahedral-150 to -500

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule. In the study of this compound, IR spectroscopy provides critical insights into its structural framework by identifying the characteristic vibrational frequencies of its constituent bonds. The spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of the aromatic, aliphatic, and lactam moieties.

The most prominent features in the IR spectrum of this compound include the sharp absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring. This band is typically observed in the region of 1650-1690 cm⁻¹, a characteristic range for cyclic amides. The aromatic nature of the naphthalene (B1677914) core is evidenced by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Furthermore, the aliphatic C-H stretching vibrations of the dihydroisoquinoline portion of the molecule are expected to appear in the 2850-2960 cm⁻¹ range. The C-N stretching vibration of the lactam is typically found in the 1200-1350 cm⁻¹ region.

Analysis of complexes involving this compound reveals shifts in these characteristic vibrational frequencies. The coordination of metal ions or the formation of hydrogen bonds with other molecules can influence the electron density distribution within the lactam ring and the aromatic system. For instance, coordination of a Lewis acid to the carbonyl oxygen would be expected to cause a red shift (a shift to lower wavenumber) of the C=O stretching frequency, indicating a weakening of the carbonyl bond. Conversely, interactions that rigidify the molecular structure may lead to blue shifts (shifts to higher wavenumber) of certain vibrational modes. These spectral shifts provide valuable information regarding the nature and strength of intermolecular interactions in the complexes of this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchAromatic Ring3000 - 3100
Aliphatic C-H Stretch-CH₂-2850 - 2960
Carbonyl (C=O) StretchLactam1650 - 1690
Aromatic C=C StretchAromatic Ring1450 - 1600
C-N StretchLactam1200 - 1350

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural components of this compound through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular mass. This peak provides direct confirmation of the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum offers a molecular fingerprint, revealing the stability of different parts of the molecule and the pathways through which it breaks down upon ionization. For this compound, the fragmentation is anticipated to be influenced by the stable naphthalimide-like core. A common fragmentation pathway for related naphthalimide structures involves the loss of the carbonyl group (CO) as a neutral molecule, leading to a significant fragment ion.

Another characteristic fragmentation would be the cleavage of the dihydroisoquinoline ring. This could involve the loss of ethylene (B1197577) (C₂H₄) or other small neutral fragments from the aliphatic portion of the molecule. The relative intensities of the fragment ions provide insights into the energetics of the fragmentation processes and the stability of the resulting ions.

In the analysis of complexes of this compound, mass spectrometry can be used to determine the stoichiometry of the complex and to study the nature of the non-covalent interactions. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often employed for the analysis of such complexes, as they are "soft" ionization techniques that can preserve the integrity of the complex in the gas phase. The observed mass-to-charge ratio of the complex ion can confirm the association of the ligand with the central atom or molecule.

Table 2: Expected Mass Spectrometry Data for this compound

IonProposed Structure/FragmentExpected m/z
[M]⁺Molecular IonCalculated Molecular Weight
[M-CO]⁺Loss of Carbonyl groupM - 28
[M-C₂H₄]⁺Loss of EthyleneM - 28
Naphthalimide-like coreAromatic core fragmentVaries based on cleavage

Synthetic Utility and Chemical Applications of 2,3 Dihydro Benzo De Isoquinolin 1 One

Role as a Key Intermediate in Complex Molecule Synthesis

The 1,8-naphthalimide (B145957) framework serves as a crucial starting point for the synthesis of more complex and functionally sophisticated molecules. Its stable core can be readily modified through nucleophilic substitution and other reactions, making it an important intermediate in multi-step synthetic pathways. rsc.orgrsc.org

One prominent example is in the synthesis of pharmacologically active agents. The core structure of Palonosetron, a potent 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, is a hydrogenated benzo[de]isoquinolin-1-one derivative. magtechjournal.comusp.org The synthesis of this complex tricyclic amine relies on building upon this fundamental isoquinolinone skeleton.

Furthermore, the 1,8-naphthalimide unit is a foundational intermediate for creating elaborate heterocyclic systems. For instance, it can be converted into N-substituted intermediates which then undergo further reactions, such as 1,3-dipolar cycloadditions, to yield complex molecules like 1,8-naphthalimide-linked 1,2,3-triazole compounds. nih.gov The initial synthesis often starts from 1,8-naphthalic anhydride (B1165640), which is reacted with appropriate amines to form the core 1,8-naphthalimide intermediate, which is then elaborated upon. rsc.orgnih.gov This stepwise approach highlights the compound's role as a reliable platform for constructing intricate molecular architectures.

Table 1: Examples of 1,8-Naphthalimide as a Synthetic Intermediate

Starting Material1,8-Naphthalimide IntermediateFinal Complex MoleculeField of Application
(S)-1,2,3,4-tetrahydro-1-naphalenecarboxylic acid(S)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-onePalonosetronPharmaceuticals magtechjournal.com
1,8-Naphthalic anhydrideN-propargyl-1,8-naphthalimide1,8-Naphthalimide-1,2,3-triazole derivativesMedicinal Chemistry nih.gov
4-Bromo-1,8-naphthalic anhydrideN-n-Butyl-4-bromo-1,8-naphthalimideN-n-butyl-1,8-naphthalimide chemosensorsChemical Sensing nih.gov

Scaffold for Novel Organic Frameworks and Chemical Libraries

A "privileged scaffold" is a molecular framework that can provide ligands for diverse biological receptors through the modification of its peripheral functional groups. nih.gov The 1,8-naphthalimide structure fits this description due to its rigid conformation and the two key sites available for chemical modification: the imide nitrogen and the C-4 position on the naphthalene (B1677914) ring. researchgate.net This structural flexibility allows for the generation of large chemical libraries of derivatives with diverse properties. rsc.org

By systematically varying the substituents at these positions, researchers can fine-tune the electronic, optical, and biological properties of the resulting compounds. rsc.org For example, a series of multifunctional compounds based on the 1,8-naphthalimide scaffold were designed to explore applications ranging from copper ion recognition to RNA delivery. nih.govresearchgate.net This approach, where a central core is systematically decorated with different functional groups, is a hallmark of library synthesis in medicinal chemistry and materials science.

The structural versatility of 1,8-naphthalimide also makes it a candidate for creating more ordered structures like metal-organic frameworks (MOFs). MOFs are crystalline materials where organic molecules (linkers) connect metal ions or clusters. mdpi.com The ability to introduce various functional groups onto the naphthalimide scaffold could allow it to act as a programmable linker for constructing porous frameworks with tailored properties for applications such as gas storage and separation. mdpi.com

Table 2: 1,8-Naphthalimide as a Scaffold for Chemical Libraries

Scaffold Modification SiteExample Substituent(s)Resulting Compound Class/ApplicationReference
Imide NitrogenAlkyl chains, Aminoalkyl groupsLigands for metallic cation detection rsc.org
C-4 PositionAmines, Hydroxyl groupsFluorescent dyes with solvatochromic behavior rsc.org
Imide Nitrogen & C-4 PositionPolyamine chains (N), Hydrophobic chains (N)Multifunctional probes for Cu²+ sensing and RNA delivery nih.govresearchgate.net

Applications in Supramolecular Chemistry and Molecular Systems (e.g., Pseudorotaxane-Type Molecular Machines)

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. In this field, 1,8-naphthalimide derivatives have emerged as key components in the construction of artificial molecular machines. acs.org These are molecular-scale devices that can perform machine-like movements in response to external stimuli.

A prominent example is the use of a 1,8-naphthalimide unit as a "station" in a royalsocietypublishing.orgrotaxane, a mechanically interlocked molecule consisting of a dumbbell-shaped axle threaded through a macrocyclic ring. rsc.org In one such system, the macrocycle can be induced to shuttle between two different recognition sites, or stations, on the axle. One of these stations is a 3,6-di-tert-butyl-1,8-naphthalimide unit. rsc.org The movement of the macrocycle between the naphthalimide station and a second station can be controlled by external stimuli like light, leading to a change in the system's properties and functioning as a molecular switch. rsc.orgbiomach.org

The operating principle of these machines relies on altering the binding affinity of the stations for the macrocycle. biomach.org The process of a ring molecule threading onto and unthreading from a linear molecular axle is the basis of pseudorotaxane formation, a precursor to fully interlocked rotaxanes. northwestern.edu The integration of the 1,8-naphthalimide moiety into these systems leverages its specific electronic and steric properties to create recognition sites that can be modulated, forming the basis for controllable nanomachinery. rsc.org

Table 3: Components of a Naphthalimide-Based Molecular Switch

ComponentDescriptionSpecific Example in a royalsocietypublishing.orgRotaxane
Thread (Axle)A dumbbell-shaped molecule containing recognition sites.A linear molecule with two stations for the macrocycle to reside on. rsc.org
Macrocycle (Ring)A ring-shaped molecule that encircles the thread.A benzylic amide macrocycle. rsc.org
Station 1A recognition site on the thread.A 3,6-di-tert-butyl-1,8-naphthalimide (ni) unit. rsc.org
Station 2A second recognition site on the thread.A succinamide (B89737) (succ) unit. rsc.org
StimulusAn external trigger that causes movement.Light, which changes the relative binding affinity of the two stations. rsc.org

Development of Derivatization Reagents with Enhanced Spectroscopic Properties

The most extensively explored application of 1,8-naphthalimide is in the development of fluorescent probes and dyes. researchgate.net The parent compound and its derivatives exhibit remarkable optical properties, including high fluorescence quantum yields, large Stokes shifts (the separation between absorption and emission maxima), and excellent photostability. rsc.orgrsc.org These features make them ideal fluorophores for creating derivatization reagents with enhanced and often "smart" spectroscopic responses.

By introducing specific functional groups, particularly electron-donating groups like amines at the C-4 position, the 1,8-naphthalimide scaffold can be transformed into a highly sensitive fluorescent sensor for a wide range of analytes. royalsocietypublishing.orgsci-hub.se These sensors often operate via a photoinduced electron transfer (PET) mechanism, where the fluorescence is initially "off" and is "turned on" upon binding to the target analyte, or vice versa. royalsocietypublishing.org This has led to the development of specific probes for detecting metal ions such as Cu²⁺, Pb²⁺, and others. nih.govnih.govresearchgate.net

Furthermore, these derivatization strategies can enhance other spectroscopic properties. For example, naphthalimide derivatives have been designed to have exceptionally large Stokes shifts, which is advantageous in biological imaging as it minimizes self-quenching and interference from autofluorescence. nih.gov The introduction of thio- and amino- groups can create reagents that act as fluorescent switches, where protonation or interaction with a target molecule triggers a significant change in fluorescence intensity and wavelength, allowing for sensitive detection. royalsocietypublishing.org

Table 4: Spectroscopic Properties of Functionalized 1,8-Naphthalimide Derivatives

Derivative TypeTarget Analyte/ApplicationKey Spectroscopic FeatureReference
4-Amino-N-substituted NaphthalimideCu²⁺ ionsSelective fluorescence "turn-off" quenching nih.gov
Naphthalimide Schiff baseCu²⁺ ions"Turn-off" detection mechanism researchgate.net
N-n-butyl-1,8-naphthalimide derivativePb²⁺ ionsFluorescence intensity decrease upon binding nih.gov
Thio- and Amino-derivativesAcidic drugs (proton source)OFF-ON/ON-OFF fluorescence switch royalsocietypublishing.org
Naphthalimide with TPP targeting groupMitochondria imagingLarge Stokes shift, enhanced fluorescence under stress nih.gov

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2,3-dihydro-benzo[de]isoquinolin-1-one derivatives?

Answer:

  • Key Methods: Cyclization of enaminones or benzotriazole intermediates (e.g., using polyphosphoric acid or N-(2-aminobenzoyl)benzotriazole) is a foundational approach .
  • Optimization: Solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) are critical for yield optimization and minimizing side products like quinolin-4-one derivatives .
  • Validation: Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis or NMR spectroscopy .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved?

Answer:

  • Chiral Catalysts: Use enantiopure quinuclidin-3-yl or azabicyclo[2.2.2]octane intermediates to control stereochemistry, as seen in palonosetron synthesis .
  • Challenges: Diastereomer separation via chiral HPLC (e.g., using amylose-based columns) or crystallization in polar solvents (e.g., methanol/water mixtures) .
  • Case Study: Resolve (R,S)-isomers by fractional crystallization, validated by X-ray diffraction to confirm absolute configuration .

Basic: How is the structure of this compound derivatives confirmed experimentally?

Answer:

  • Techniques:
    • X-ray Crystallography: Resolve bond lengths (e.g., C–N = 1.35–1.40 Å) and torsion angles (e.g., N–C2–C10–C11 = -178.69°) .
    • NMR: Distinct ¹H-NMR signals for dihydroquinoline protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • Validation: Compare spectral data with reference compounds (e.g., palonosetron derivatives in USP standards) .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar analogs?

Answer:

  • Case Study: For compounds with planar deviations (e.g., r.m.s. deviation = 0.01 Å), use SHELXL refinement with TWIN/BASF commands to model twinning or disorder .
  • Validation: Cross-check hydrogen bonding patterns (e.g., N–H⋯O interactions at 2.8–3.0 Å) and C–H⋯π stacking (3.5–4.0 Å) against computational models (DFT) .

Basic: What bioactivity screening assays are relevant for this compound derivatives?

Answer:

  • Standard Assays:
    • Antitumor: MTT assay (IC₅₀ values) against HeLa or MCF-7 cell lines .
    • Antimicrobial: Disk diffusion against E. coli or S. aureus .
    • Neurotoxicity: Dopamine uptake inhibition in rat striatal synaptosomes .
  • Controls: Compare with reference agents (e.g., cisplatin for antitumor activity) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Answer:

  • Key Modifications:
    • Substituent Effects: Electron-withdrawing groups (e.g., Br at position 3) enhance antitumor activity but reduce solubility .
    • Stereochemistry: (3aS) configurations in palonosetron analogs show 10-fold higher 5-HT₃ receptor affinity than (3aR) isomers .
  • Methodology: Combine QSAR modeling (e.g., CoMFA) with in vivo pharmacokinetics (e.g., plasma half-life in rodent models) .

Basic: How are analytical methods validated for purity assessment of this compound derivatives?

Answer:

  • HPLC Protocols:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% TFA gradient (5→95% over 30 min).
    • Detection: UV at 254 nm .
  • Validation Parameters: Linearity (R² > 0.99), LOD/LOQ (< 0.1 µg/mL), and recovery (98–102%) per ICH guidelines .

Advanced: What strategies address low yields in large-scale synthesis of this compound derivatives?

Answer:

  • Process Optimization:
    • Catalyst Recycling: Immobilize Pd catalysts on silica for Suzuki couplings (reuse up to 5 cycles) .
    • Flow Chemistry: Continuous flow reactors reduce reaction time (from 24h to 2h) and improve reproducibility .
  • Case Study: Scale-up of palonosetron intermediates achieved 85% yield via telescoped steps (cyclization + salt formation) .

Basic: What safety protocols are recommended for handling this compound derivatives?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in fume hoods due to potential irritant vapors (e.g., polyphosphoric acid) .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can computational tools predict polymorphic forms of this compound derivatives?

Answer:

  • Software: Use Mercury (Cambridge Crystallographic Database) for packing analysis and Polymorph Predictor (Materials Studio) .
  • Validation: Cross-reference predicted lattice energies with experimental DSC data (e.g., melting endotherms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.